Delt II

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Es uno de los péptidos opioides de origen natural con mayor afinidad y selectividad conocidos, actuando como un agonista muy potente y altamente específico del receptor delta-opioide . DELTORFINA-II es endógena a las ranas del género Phyllomedusa, como Phyllomedusa bicolor y Phyllomedusa sauvagei, donde se produce en su piel .

Métodos De Preparación

DELTORFINA-II puede sintetizarse utilizando la síntesis de péptidos en fase sólida (SPPS), un método común para la síntesis de péptidos. El proceso implica la adición secuencial de aminoácidos protegidos a una cadena peptídica en crecimiento anclada a una resina sólida. Las condiciones de reacción normalmente implican el uso de reactivos de acoplamiento como N,N'-diisopropilcarbodiimida (DIC) y hidroxi-benzotriazol (HOBt) para facilitar la formación de enlaces peptídicos

Análisis De Reacciones Químicas

DELTORFINA-II experimenta varias reacciones químicas, incluida la oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el ditiotreitol (DTT). Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de los residuos de metionina en DELTORFINA-II puede conducir a la formación de metionina sulfóxido .

Aplicaciones Científicas De Investigación

DELTORFINA-II tiene varias aplicaciones de investigación científica, particularmente en los campos de la neurofarmacología y el manejo del dolor. Se utiliza para estudiar el receptor delta-opioide y su papel en la modulación del dolor y otros procesos fisiológicos . Se ha demostrado que DELTORFINA-II inhibe los nociceptores después de una lesión nerviosa, lo que la convierte en una herramienta valiosa para estudiar el dolor neuropático . Además, se ha investigado DELTORFINA-II por sus posibles efectos cardioprotectores, ya que la activación del receptor delta-opioide puede aumentar la resistencia cardíaca a la lesión por reperfusión .

Mecanismo De Acción

DELTORFINA-II ejerce sus efectos al unirse y activar el receptor delta-opioide, un receptor acoplado a proteína G. Esta activación conduce a la inhibición de la adenilato ciclasa, lo que da como resultado niveles reducidos de monofosfato de adenosina cíclico (AMPc) y la posterior modulación de los canales iónicos y otras vías de señalización descendentes . Los objetivos moleculares y las vías involucradas en los efectos de DELTORFINA-II incluyen la proteína quinasa C (PKC), la quinasa regulada por señales extracelulares (ERK), la fosfoinosítido 3-quinasa (PI3K) y la proteína quinasa G (PKG) .

Comparación Con Compuestos Similares

DELTORFINA-II es similar a otros péptidos opioides como DELTORFINA-I y dermorfina. DELTORFINA-II es única en su alta afinidad y selectividad por el receptor delta-opioide . DELTORFINA-I, otro péptido de la misma familia, también se dirige al receptor delta-opioide pero tiene una secuencia de aminoácidos ligeramente diferente . Dermorfina, por otro lado, es altamente selectiva para el receptor mu-opioide y tiene diferentes propiedades farmacológicas .

Propiedades

Número CAS |

122752-16-3 |

|---|---|

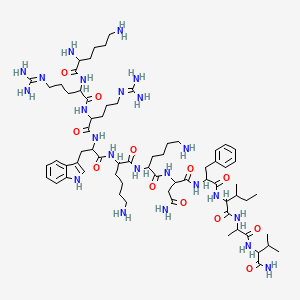

Fórmula molecular |

C38H54N8O10 |

Peso molecular |

782.9 g/mol |

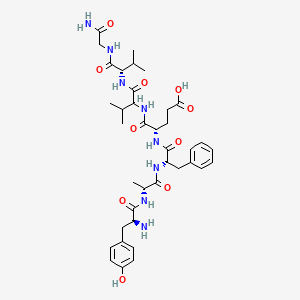

Nombre IUPAC |

(4S)-4-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-5-[[1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C38H54N8O10/c1-20(2)31(37(55)41-19-29(40)48)46-38(56)32(21(3)4)45-35(53)27(15-16-30(49)50)43-36(54)28(18-23-9-7-6-8-10-23)44-33(51)22(5)42-34(52)26(39)17-24-11-13-25(47)14-12-24/h6-14,20-22,26-28,31-32,47H,15-19,39H2,1-5H3,(H2,40,48)(H,41,55)(H,42,52)(H,43,54)(H,44,51)(H,45,53)(H,46,56)(H,49,50)/t22-,26+,27+,28+,31+,32?/m1/s1 |

Clave InChI |

NUNBRHVOPFWRRG-MPNDMYOWSA-N |

SMILES isomérico |

C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)NC(C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |

SMILES canónico |

CC(C)C(C(=O)NC(C(C)C)C(=O)NCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3,6,13-Trihydroxy-3-methyl-1-(6-oxo-2,3-dihydropyran-2-yl)trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate](/img/structure/B10784412.png)

![2'-Deoxy-5-fluoro-5'-O-[hydroxy(tetradecyloxy)phosphoryl]uridine](/img/structure/B10784439.png)

![[Ala1,3,11,15]-Endothelin (53-63)](/img/structure/B10784442.png)

![[(1E,3R,4R,6R,7E,9E,11E)-3,6,13-Trihydroxy-3-methyl-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate](/img/structure/B10784484.png)